molecular formula C22H28N4O5S B2856321 (E)-4-(N,N-diethylsulfamoyl)-N-(2-(2-(2-ethoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide CAS No. 391885-22-6

(E)-4-(N,N-diethylsulfamoyl)-N-(2-(2-(2-ethoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide

Cat. No.: B2856321
CAS No.: 391885-22-6
M. Wt: 460.55
InChI Key: PDASHHMKEZOXHU-BUVRLJJBSA-N
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Description

This compound features a benzamide core with multiple functional groups, including a sulfamoyl group, an ethoxybenzylidene moiety, and a hydrazinyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(N,N-diethylsulfamoyl)-N-(2-(2-(2-ethoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Benzamide Core: The starting material, 4-aminobenzamide, undergoes sulfonation with diethyl sulfamoyl chloride in the presence of a base such as triethylamine to form 4-(N,N-diethylsulfamoyl)benzamide.

    Hydrazone Formation: The intermediate product is then reacted with 2-ethoxybenzaldehyde in the presence of hydrazine hydrate to form the hydrazone linkage.

    Final Coupling: The final step involves coupling the hydrazone intermediate with an appropriate acylating agent to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(N,N-diethylsulfamoyl)-N-(2-(2-(2-ethoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (E)-4-(N,N-diethylsulfamoyl)-N-(2-(2-(2-ethoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for various chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions may enable the design of prodrugs or active pharmaceutical ingredients with specific biological activities.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-4-(N,N-diethylsulfamoyl)-N-(2-(2-(2-ethoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups could facilitate binding to these targets, leading to modulation of biological pathways and therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-(N,N-diethylsulfamoyl)benzamide: Lacks the hydrazinyl and ethoxybenzylidene groups, making it less versatile.

    N-(2-(2-(2-ethoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide: Lacks the sulfamoyl group, which may reduce its chemical reactivity.

    4-(N,N-diethylsulfamoyl)-N-(2-oxoethyl)benzamide:

Uniqueness

(E)-4-(N,N-diethylsulfamoyl)-N-(2-(2-(2-ethoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide is unique due to the combination of its functional groups

Properties

IUPAC Name

4-(diethylsulfamoyl)-N-[2-[(2E)-2-[(2-ethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O5S/c1-4-26(5-2)32(29,30)19-13-11-17(12-14-19)22(28)23-16-21(27)25-24-15-18-9-7-8-10-20(18)31-6-3/h7-15H,4-6,16H2,1-3H3,(H,23,28)(H,25,27)/b24-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDASHHMKEZOXHU-BUVRLJJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=CC=C2OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=CC=C2OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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